5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS No.: 1038262-35-9
Cat. No.: VC2781932
Molecular Formula: C12H13N3O4
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038262-35-9 |
|---|---|
| Molecular Formula | C12H13N3O4 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | 5-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H13N3O4/c1-4-6-7(11(17)18)5-13-9-8(6)10(16)15(3)12(19)14(9)2/h5H,4H2,1-3H3,(H,17,18) |
| Standard InChI Key | LQJNQIJNCPMCEZ-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C |
| Canonical SMILES | CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C |
Introduction
Chemical Structure and Identification
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This molecule contains fused pyridine and pyrimidine rings with specific functional groups attached at defined positions .
Identification Parameters
The compound has been thoroughly characterized through various chemical identification methods, with the following parameters established:
| Parameter | Value |
|---|---|
| CAS Number | 1038262-35-9 |
| Molecular Formula | C₁₂H₁₃N₃O₄ |
| Molecular Weight | 263.25 g/mol |
| SMILES | CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C |
| InChI | InChI=1S/C12H13N3O4/c1-4-6-7(11(17)18)5-13-9-8(6)10(16)15(3)12(19)14(9)2/h5H,4H2,1-3H3,(H,17,18) |
| InChIKey | LQJNQIJNCPMCEZ-UHFFFAOYSA-N |
These parameters provide unique identifiers that distinguish this compound from other related structures in chemical databases and literature .
Structural Features
The compound possesses several distinctive structural features:
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A fused heterocyclic system consisting of a pyridine ring and a pyrimidine ring
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An ethyl substituent at position 5
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Methyl groups at positions 1 and 3
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Carbonyl groups (dioxo) at positions 2 and 4
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A carboxylic acid functional group at position 6
This specific arrangement of functional groups contributes to its chemical reactivity and biological properties.
Synthesis Methods
Laboratory Synthesis Approaches
The synthesis of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions utilizing appropriate precursors and cyclization methods.
One common synthetic route involves the following steps:
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Preparation of appropriately substituted 6-aminouracils as starting materials
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Cyclization reactions to form the pyrido[2,3-d]pyrimidine core
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Introduction of the ethyl group at position 5
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Functionalization to incorporate the carboxylic acid group at position 6
Specific reaction conditions often include:
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Cyclization reactions conducted at elevated temperatures (typically 195-230°C)
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Use of diphenyl ether as solvent for high-temperature reactions
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Catalysts to facilitate specific transformations
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Controlled oxidation conditions to generate the carboxylic acid functionality
Industrial Production Considerations
For larger-scale production, several optimizations are typically implemented:
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Continuous flow reactors and automated systems to precisely control reaction parameters
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Implementation of green chemistry principles, including solvent recycling and energy-efficient processes
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Quality control measures to ensure high yield and purity of the final product
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Safety protocols for handling potentially hazardous reagents during the multi-step synthesis
Chemical Properties and Reactivity
Physical Properties
The physical properties of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are determined by its heterocyclic structure and functional groups:
| Property | Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Limited water solubility; more soluble in organic solvents such as dichloromethane and acetonitrile |
| Acidic Character | Exhibits acidic properties due to the carboxylic acid functional group |
| Stability | Generally stable under standard conditions but sensitive to strong oxidizing agents |
These properties influence its handling requirements and applications in research settings .
Chemical Reactivity
The compound can participate in various chemical reactions due to its functional groups:
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Carboxylic Acid Reactions:
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Esterification with alcohols
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Amide formation with amines
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Decarboxylation under specific conditions
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Heterocyclic System Reactions:
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Electrophilic and nucleophilic substitutions
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Modifications of the pyridine and pyrimidine rings
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Potential for coordination with metal ions
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Oxidation and Reduction:
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Reduction of the carbonyl groups
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Oxidative transformations of the ethyl side chain
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Biological Activities and Applications
Relationship to Pyrido[2,3-d]pyrimidine Family
The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry. Compounds with this core structure, including 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, have demonstrated various biological activities .
Enzyme Inhibition Properties
Research on structurally related pyrido[2,3-d]pyrimidines has identified several important enzyme targets:
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Dihydrofolate Reductase (DHFR): Pyrido[2,3-d]pyrimidines have shown potential as DHFR inhibitors, affecting nucleotide synthesis crucial for DNA replication .
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Eukaryotic Elongation Factor-2 Kinase (eEF-2K): Similar compounds have demonstrated inhibitory activity against eEF-2K, which has been reported to be upregulated in various malignant cells including breast cancer, malignant glioma, and leukemia cells .
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Protein Kinases: Various members of this structural family have shown activity against different kinases, including:
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of pyrido[2,3-d]pyrimidine derivatives have revealed important insights:
| Structural Modification | Observed Effect on Activity |
|---|---|
| N-methylation | Enhanced lipophilicity and cell penetration |
| Ethyl group at position 5 | Improved binding to specific enzyme targets |
| Carboxylic acid at position 6 | Critical for hydrogen bonding with target proteins |
| Modifications of the dioxo groups | Altered selectivity profiles |
These findings provide valuable guidance for the development of more potent and selective compounds in this chemical class .
Research Applications
Medicinal Chemistry Applications
The potential applications of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid and related compounds in medicinal chemistry include:
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Cancer Research: Studies have explored the anticancer properties of pyrido[2,3-d]pyrimidine derivatives through various mechanisms:
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Anti-inflammatory Research: Related compounds have demonstrated anti-inflammatory properties through inhibition of specific enzymes involved in inflammation pathways .
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Antimicrobial Development: The pyrido[2,3-d]pyrimidine scaffold has shown promise in the development of antimicrobial agents targeting various bacterial strains .
Case Studies and Research Findings
A significant study on pyrido[2,3-d]pyrimidine-2,4-dione derivatives (compounds 6-16) evaluated their inhibitory activity against eEF-2K. The researchers found that:
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Compounds 6 (IC₅₀ = 420 nM) and 9 (IC₅₀ = 930 nM) were identified as the most promising molecules in the series.
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eEF-2K activity in MDA-MB-231 breast cancer cells was significantly reduced by compound 6, and to a lesser extent by compound 9.
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The compounds retained their inhibitory properties even when eEF-2K activity was stimulated by 2-deoxy-D-glucose (2-DOG) treatment, suggesting they can inhibit AMPK-mediated activation of eEF-2K .
Another study explored the construction of dihydropyrido[2,3-d]pyrimidine scaffolds via aza-reactions using 6-aminouracils as stable cyclic vinylogous amides. This research demonstrated that:
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Various reaction parameters, including catalyst selection, significantly influenced reaction outcomes.
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The protocol was successfully extended to alkyl-substituted enals, yielding desired dihydropyrido[2,3-d]pyrimidines in good yields.
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Aromatic substituents on the enals afforded the expected adducts in greater yields than their aliphatic counterparts .
Future Research Directions
The continued investigation of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid and related compounds offers several promising research avenues:
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Structure Optimization: Further modifications of the basic scaffold to enhance potency and selectivity against specific biological targets.
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Mechanism Elucidation: Detailed studies to understand the precise mechanisms of action, particularly in enzyme inhibition contexts.
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Combination Therapy Approaches: Exploration of synergistic effects when used in combination with established therapeutic agents.
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Delivery System Development: Research into novel delivery systems to improve bioavailability and targeted delivery of these compounds .
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